Product packaging for 2,4-Bis(4-hydroxybenzyl)phenol(Cat. No.:CAS No. 34826-64-7)

2,4-Bis(4-hydroxybenzyl)phenol

Cat. No.: B1202166
CAS No.: 34826-64-7
M. Wt: 306.4 g/mol
InChI Key: YQOVRUAPWCGSLC-UHFFFAOYSA-N
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Description

Contextualization of Phenolic Compounds in Biochemical Research

Phenolic compounds are a large and diverse group of chemical constituents found in plants and are the products of secondary metabolism. ijirset.com They are characterized by the presence of at least one aromatic ring with one or more hydroxyl groups attached. ijirset.com In the plant kingdom, these compounds play crucial roles in growth, reproduction, and defense against pathogens and environmental stressors. ijirset.com For humans, phenolic compounds are significant components of our diet, found in a variety of foods including fruits, vegetables, tea, and wine. ijirset.comwikipedia.org

In the realm of biochemical research, phenolic compounds have garnered substantial attention due to their wide range of biological activities. ijirset.com Their antioxidant properties are particularly notable, stemming from their ability to scavenge free radicals and chelate metal ions, which helps to mitigate oxidative stress. This antioxidant capacity is a cornerstone of their potential health benefits. Beyond this, research has explored their roles as anti-inflammatory, and antimicrobial agents, among other activities. The structural diversity of phenolic compounds, ranging from simple phenols to complex polyphenols like tannins and flavonoids, allows for a broad spectrum of interactions with biological systems. ijirset.com

Significance of 2,4-Bis(4-hydroxybenzyl)phenol in Current Research Paradigms

Within the vast family of phenolic compounds, this compound has emerged as a molecule of interest in recent scientific inquiry. This compound, a triphenolic molecule, has been isolated from natural sources such as the orchids Gastrodia elata and Galeola faberi. wikipedia.orgwikipedia.org Its unique structure, featuring two 4-hydroxybenzyl groups attached to a central phenol (B47542) ring, distinguishes it from more commonly studied phenolics and is thought to be a key determinant of its biological functions.

The significance of this compound in current research is underscored by its demonstrated bioactivities. Studies have begun to elucidate its mechanisms of action at the cellular and molecular levels, revealing its potential to modulate key signaling pathways. This has positioned the compound as a valuable tool for investigating complex biological processes and as a lead compound for further scientific exploration.

Overview of Key Research Areas for this compound

Current research on this compound is concentrated on several key areas that highlight its potential. A primary focus is its role as an inhibitor of Heat Shock Factor 1 (HSF1). acs.orgnih.gov HSF1 is a critical transcription factor that regulates the expression of heat shock proteins (HSPs), which are often overexpressed in cancer cells and contribute to tumor survival and resistance to therapy. acs.orgnih.gov By inhibiting HSF1, this compound has been shown to decrease the levels of HSPs, leading to growth arrest and apoptosis in cancer cells. acs.orgnih.govacs.org

Another significant area of investigation is its potential to sensitize cancer cells to conventional anticancer treatments. acs.orgnih.gov Research indicates that co-treatment with this compound can enhance the efficacy of chemotherapeutic agents and ionizing radiation. acs.orgresearchgate.net This suggests a synergistic effect that could help overcome treatment resistance in some cancers. acs.orgmdpi.com

Furthermore, the anti-inflammatory and antioxidant properties of phenolic compounds from Gastrodia elata, including this compound, are also being explored. koreascience.kr These activities may be linked to the inhibition of cyclooxygenase (COX) activity and the scavenging of reactive oxygen species (ROS). koreascience.kr The neuroprotective effects of constituents from Gastrodia elata are also an area of active investigation. mdpi.com

Physicochemical Properties

The compound this compound is a triphenolic molecule with the systematic IUPAC name 2,4-bis[(4-hydroxyphenyl)methyl]phenol. nih.gov Its structure consists of a central phenol ring substituted with two 4-hydroxybenzyl groups at the 2 and 4 positions.

PropertyValue
Molecular Formula C₂₀H₁₈O₃
Molecular Weight 306.36 g/mol
CAS Number 34826-64-7
Appearance Colorless needle crystal or white crystalline frit
Melting Point 119ºC

This table presents some of the key physicochemical properties of this compound. Data sourced from nih.govchemsrc.comsinochlorine.com

Synthesis and Natural Occurrence

Natural Sources

This compound is a naturally occurring phenolic compound. It has been primarily isolated from the rhizomes of the saprophytic orchid Gastrodia elata and the myco-heterotrophic orchid Galeola faberi. wikipedia.orgwikipedia.org It has also been reported in Xanthium strumarium. nih.gov In Gastrodia elata, it is one of several phenolic compounds identified. mdpi.comtandfonline.com The presence of this compound has also been noted in commercial mustard samples. tandfonline.comnih.gov

Laboratory Synthesis

While this compound is found in nature, laboratory synthesis is essential for producing larger quantities for research purposes. One proposed synthetic approach involves the reaction of p-bromophenol with methyl vinyl ether in the presence of a palladium catalyst and a phosphine (B1218219) ligand to form an intermediate, which is then hydrogenated. google.com Another method could potentially involve the reaction of 4-hydroxybenzyl alcohol in an acidic environment, which can lead to the formation of dimers and trimers like this compound. tandfonline.comnih.gov

Pharmacological and Biological Activities

Inhibition of Heat Shock Factor 1 (HSF1)

A significant area of research on this compound is its ability to inhibit Heat Shock Factor 1 (HSF1). acs.orgnih.gov HSF1 is a transcription factor that plays a crucial role in the cellular stress response by upregulating the expression of heat shock proteins (HSPs). acs.org In many types of cancer, HSF1 is overexpressed and contributes to tumorigenesis and resistance to therapy. acs.orgmdpi.com

Studies have shown that this compound effectively inhibits HSF1 activity. acs.orgnih.gov The proposed mechanism involves the dephosphorylation of HSF1 at the serine 326 residue (S326). acs.orgmdpi.com This dephosphorylation leads to a decrease in the stability of the HSF1 protein, ultimately resulting in its degradation. acs.orgnih.govresearchgate.net The inhibition of HSF1 by this compound leads to a reduction in the levels of its target proteins, including HSP27 and HSP70. acs.orgnih.govacs.org

Sensitization of Cancer Cells to Conventional Therapies

Building on its ability to inhibit HSF1, research has demonstrated that this compound can sensitize cancer cells to conventional anticancer treatments. acs.orgresearchgate.net Studies have shown that co-treatment of lung cancer cells with this compound and conventional modalities such as paclitaxel (B517696), cisplatin (B142131), or ionizing radiation potentiates their anticancer effects. acs.orgnih.govresearchgate.net This suggests that by targeting the HSF1-mediated stress response, this compound may help to overcome the resistance that cancer cells often develop to chemotherapy and radiotherapy. acs.orgnih.gov This synergistic effect has been observed to induce growth arrest and apoptosis in cancer cells. acs.orgnih.govresearchgate.net

Anti-inflammatory and Antioxidant Activity

Phenolic compounds isolated from Gastrodia elata, including this compound, have demonstrated anti-inflammatory and antioxidant properties. koreascience.kr In vivo studies have shown that these compounds can reduce carrageenan-induced paw edema and acetic acid-induced writhing, indicating analgesic and anti-inflammatory effects. koreascience.kr

The anti-inflammatory action may be related to the inhibition of cyclooxygenase (COX) enzymes. koreascience.kr Furthermore, these phenolic compounds have shown the ability to scavenge free radicals, as demonstrated by their activity in DPPH (1,1-diphenyl-2-picryl-hydrazyl) assays, and to inhibit silica-induced reactive oxygen species (ROS) generation. koreascience.kr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O3 B1202166 2,4-Bis(4-hydroxybenzyl)phenol CAS No. 34826-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-bis[(4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c21-18-6-1-14(2-7-18)11-16-5-10-20(23)17(13-16)12-15-3-8-19(22)9-4-15/h1-10,13,21-23H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOVRUAPWCGSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188364
Record name 2,4-Bis(4-hydroxybenzyl)phenol
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Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34826-64-7
Record name 2,4-Bis(4′-hydroxybenzyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34826-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(4-hydroxybenzyl)phenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Bis(4-hydroxybenzyl)phenol
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Record name 2,4-BIS(4-HYDROXYBENZYL)PHENOL
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ8542V589
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Natural Occurrence, Biosynthesis, and Isolation Methodologies

Discovery and Distribution in Biological Sources

The compound 2,4-Bis(4-hydroxybenzyl)phenol is a naturally occurring phenolic compound that has been identified in a select number of plant species, most notably within the Orchidaceae family. wikipedia.orgwikipedia.orgijirset.com Its presence is well-documented in specific parts of these plants, suggesting a defined role in their biochemistry.

Gastrodia elata, a saprophytic orchid, is a primary natural source of this compound. wikipedia.orgwikipedia.org The compound is found in the rhizomes of the plant. acs.orgnih.govresearchgate.net Research has consistently isolated and identified this phenol (B47542) from G. elata, alongside other related phenolic compounds. wikipedia.orgresearchgate.netmdpi.com One study reported the isolation of 16 mg/kg of this compound from the tubers of Gastrodia elata. nih.gov The presence of this compound contributes to the complex phytochemical profile of the orchid. mdpi.com

The myco-heterotrophic orchid Galeola faberi is another significant natural source of this compound. wikipedia.orgplantaedb.comthieme-connect.com Similar to Gastrodia elata, the compound is located in the rhizome of the plant. plantaedb.comthieme-connect.com Initial studies on the phenolic derivatives of Galeola faberi led to the isolation and characterization of this compound, which was identified as a new natural compound at the time. thieme-connect.com One analysis of the dried rhizome of Galeola faberi yielded 5.4 mg/kg of this compound. nih.gov The co-occurrence with other phenolic molecules in G. faberi suggests a shared biosynthetic origin. plantaedb.comwikipedia.org

While Gastrodia elata and Galeola faberi are the most well-documented sources, this compound has been reported in Xanthium strumarium as well. nih.gov Additionally, it has been detected in commercial mustard samples, indicating a potential presence in other plant families, such as Brassicaceae. nih.govtandfonline.com

Below is an interactive data table summarizing the natural sources of this compound:

Plant SpeciesFamilyPlant PartReported Presence
Gastrodia elataOrchidaceaeRhizomes/Tubers
Galeola faberiOrchidaceaeRhizome
Xanthium strumariumAsteraceaeNot Specified
Sinapis alba (source for mustard)BrassicaceaeSeeds (processed)

Occurrence in Galeola faberi

Biosynthetic Pathways and Precursors Investigation

The biosynthesis of this compound is believed to involve the dimerization and trimerization of simpler phenolic precursors. nih.gov Investigations into its formation point towards a pathway that utilizes common building blocks found within the source organisms.

The precise enzymatic machinery responsible for the synthesis of this compound has not been fully elucidated. However, it is hypothesized that the formation of this compound from its precursors is an enzyme-catalyzed process. nih.gov In the context of mustard, the breakdown of the glucosinolate glucosinalbin (B191337) by the enzyme myrosinase is a key step that leads to the formation of intermediates. nih.gov

The compound 4-Hydroxybenzyl alcohol (4-HBA) is considered a crucial intermediate in the biogenesis of this compound. nih.gov It is proposed that this compound is a trimer of 4-HBA. nih.gov The formation of a carbocation from 4-HBA, through protonation and loss of water, allows it to react with other 4-HBA molecules to form dimers and trimers. nih.govtandfonline.com This proposed mechanism is supported by the co-occurrence of 4-HBA, its dimeric form (bisphenol F), and this compound in both Gastrodia elata and Galeola faberi. nih.gov For instance, the analysis of Galeola faberi that yielded 5.4 mg/kg of this compound also found 3.6 mg/kg of 4-HBA. nih.gov Similarly, the study on Gastrodia elata that isolated 16 mg/kg of this compound also reported the presence of 500 mg/kg of 4-HBA. nih.gov

The following table details the key compounds involved in the proposed biosynthetic pathway of this compound:

Compound NameRole in Biosynthesis
GlucosinalbinPrecursor (in mustard)
4-Hydroxybenzyl alcohol (4-HBA)Key Intermediate/Monomer
Bisphenol F (4,4'-BPF)Dimer of 4-HBA
This compoundTrimer of 4-HBA

Enzymatic Transformations Leading to this compound

Isolation and Purification Techniques from Natural Extracts

The isolation of this compound from its natural sources, primarily the rhizomes of orchids like Gastrodia elata and Galeola faberi, is a multi-step process involving initial extraction followed by sophisticated purification techniques. nih.govacs.org The goal is to separate the target molecule from a complex mixture of other plant metabolites.

The initial step in isolating this compound from plant material is solvent extraction. This process leverages the solubility of the compound in specific organic solvents to draw it out from the solid plant matrix. The choice of solvent is critical and is determined by the polarity of the target compound. As a phenolic compound, this compound is polar, making polar solvents effective for its extraction.

Commonly, alcohols such as methanol (B129727) or ethanol (B145695) are used for the initial crude extraction. researchgate.net For instance, research on Gastrodia elata has utilized 50% or 70% ethanol solutions for extraction, sometimes aided by methods like ultrasonic extraction to enhance efficiency. researchgate.net Following the initial extraction, a process called liquid-liquid partitioning or fractionation is often employed. This technique uses two immiscible solvents (e.g., water and ethyl acetate) to further separate compounds based on their differential solubility in the two phases, concentrating the phenolic fraction. For example, a crude methanol extract might be partitioned against ethyl acetate (B1210297) to concentrate compounds of intermediate polarity like this compound.

The table below summarizes solvent systems used in the extraction of this compound and related phenolic compounds from natural sources.

Plant SourceExtraction TypeSolvent SystemPurposeReference
Gastrodia elataUltrasonic Extraction70% EthanolInitial crude extraction of phenolic monomers. researchgate.net
Gastrodia elataSolvent Extraction50% EthanolInitial crude extraction leading to the isolation of nine compounds, including this compound. researchgate.net
Pleuropterus ciliinervisSequential ExtractionMethanol (MeOH), followed by Water-Ethyl Acetate (H₂O-EtOAc) partitioning.Crude extraction of phenolic compounds, followed by partitioning to separate fractions.
Amaranthus hypochondriacusSolvent ExtractionHexaneExtraction of lipophilic phenolic compounds. ijpsr.com

Following solvent extraction, the resulting crude extract contains a mixture of various compounds. Chromatographic techniques are essential for the separation and purification of this compound from this complex mixture. mdpi.comresearchgate.net This is typically achieved through a sequence of different chromatographic methods.

Column Chromatography: A common first step in purification is column chromatography over a solid stationary phase. Macroporous resins (e.g., AB-8 type) or silica (B1680970) gel are frequently used. researchgate.net The extract is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase), such as a chloroform-methanol mixture, is passed through it. researchgate.net Compounds separate based on their differential affinity for the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC): For final purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. mdpi.comnih.gov Reverse-phase (RP) HPLC is particularly effective for phenolic compounds. In this technique, a nonpolar stationary phase, most commonly a C18 column, is used with a polar mobile phase. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid to improve the peak shape of the phenolic compounds. sielc.comsielc.com When larger quantities of the pure compound are needed, preparative HPLC is employed, which uses larger columns to handle more significant sample loads. sielc.com

The table below details various chromatographic conditions used for the separation and purification of this compound and similar phenolic structures.

Chromatographic TechniqueStationary Phase (Column)Mobile PhaseApplicationReference
Column ChromatographyMacroporous Resin (AB-8), Silica GelChloroform-Methanol (CHCl₃-MeOH) gradientInitial fractionation and purification of phenolic monomers from Gastrodia elata. researchgate.net
Preparative HPLCC18 ColumnAcetonitrile/Water (MeCN/H₂O) at a ratio of 12:88 (v/v)Purification of parishin (B150448) compounds from a fraction of Gastrodia elata extract. researchgate.net
HPLCNewcrom R1 (Reverse-Phase)Acetonitrile (MeCN), water, and phosphoric acid.Analysis and separation of 2-(4-hydroxybenzyl)phenol. sielc.com
HPLC-DADReverse-phase C18Not specifiedQuantification of this compound in plant extracts.
LC-MS/MSNot specifiedNot specifiedTrace amount quantification of this compound.

Chemical Synthesis, Modifications, and Analog Development

De Novo Synthetic Routes for 2,4-Bis(4-hydroxybenzyl)phenol

The creation of this compound from basic chemical precursors can be achieved through several established organic chemistry reactions. These methods primarily involve the formation of new carbon-carbon bonds to attach the hydroxybenzyl groups to the central phenol (B47542) ring.

Friedel-Crafts alkylation is a fundamental and widely utilized method for the synthesis of this compound and its analogs. rsc.org This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl halide or an alcohol with an aromatic ring in the presence of a Lewis acid catalyst. In the context of synthesizing bisphenolic compounds, benzylic alcohols can serve as effective electrophiles due to the stabilization of the resulting carbocation by the adjacent π-system.

The reaction mechanism generally proceeds through the activation of the alkylating agent by the Lewis acid, generating a carbocation or a polarized complex. This electrophile then attacks the electron-rich phenol ring, leading to the formation of a new carbon-carbon bond. The choice of catalyst is crucial, with water-tolerant metal triflates like hafnium triflate (Hf(OTf)₄) being particularly effective, as they are not deactivated by the water generated during the reaction. The regioselectivity of the alkylation, determining whether the substitution occurs at the ortho or para position relative to the hydroxyl group of the phenol, can be influenced by the reaction conditions and the specific substrates used. rsc.org For instance, studies have shown that the degree of methoxylation on both the electrophile and the nucleophile can affect the ratio of the resulting bisphenol isomers.

Catalyst TypeElectrophile ExampleNucleophile ExampleKey Observation
Lewis Acid (e.g., Hf(OTf)₄)Benzylic AlcoholsPhenolsWater-tolerant catalysts are effective. Methoxylation of reactants influences isomer ratios.
Supported Brønsted Acid (e.g., H₂SO₄–SiO₂)DiazoestersPhenolsReaction proceeds under mild conditions with short reaction times. rsc.org
Gold CatalystBenzylic AlcoholsPhenolsCan lead to high yields of 1,1-diarylalkanes under mild conditions. rsc.org
Zeolites (e.g., H-beta)4-hydroxybutan-2-onePhenolCan yield para-alkylated products regioselectively. researchgate.net

This table summarizes various catalytic systems used in Friedel-Crafts alkylation for synthesizing phenol derivatives.

Beyond Friedel-Crafts alkylation, other condensation reactions are employed for the synthesis of bisphenolic structures. A common approach involves the reaction of a phenol with a ketone or an aldehyde, typically catalyzed by a Brønsted acid. hep.com.cn For example, the synthesis of Bisphenol A (BPA) is traditionally achieved through the condensation of phenol and acetone. hep.com.cn A similar strategy can be envisioned for the synthesis of this compound by reacting phenol with an appropriate aldehyde or its precursor.

Another notable example is the preparation of diphenolic acid, which involves the condensation of phenol with levulinic acid in the presence of an acid catalyst like hydrochloric acid. wikipedia.org These reactions underscore the versatility of condensation chemistry in creating complex phenolic structures. The efficiency and selectivity of these reactions are often dependent on the catalyst system, the molar ratio of the reactants, and the reaction temperature. hep.com.cn

Friedel-Crafts Alkylation Approaches

Derivatization Strategies for Structural Modification

Modification of the this compound structure is pursued to alter its physicochemical properties, such as solubility and bioavailability. These strategies involve chemically modifying the hydroxyl groups of the parent molecule.

Glycosylation, the enzymatic or chemical attachment of carbohydrate moieties to a molecule, is a key strategy for enhancing the water solubility of phenolic compounds. acs.org The addition of a sugar group, such as glucose, increases the number of hydroxyl groups, which can form hydrogen bonds with water, thereby improving aqueous solubility. This approach has been successfully applied to other phenolic compounds, such as vanillin, where glycosylation not only improved solubility but also mitigated product feedback inhibition in biosynthetic production systems. acs.org For this compound, attaching one or more sugar units to its phenolic hydroxyl groups could significantly increase its utility in aqueous-based formulations.

Esterification, the reaction of the phenolic hydroxyl groups with carboxylic acids or their derivatives, is a common method to modulate the bioavailability of a compound. researchgate.net By converting the polar hydroxyl groups into less polar ester groups, the lipophilicity of the molecule can be increased. This can potentially enhance its ability to cross biological membranes, thereby improving its absorption and distribution. For instance, the synthesis of diphenolate esters has been explored to create epoxy resins and polycarbonates. wikipedia.org Similarly, esterifying this compound could produce prodrugs that are metabolized back to the active phenolic compound in the body. Research on 5-(4-hydroxybenzyl)-2-thiohydantoin has demonstrated that its esters exhibit significant biological activity. researchgate.net

The synthesis of alkylated and substituted analogs of this compound allows for a systematic investigation of structure-activity relationships. Introducing various alkyl groups or other substituents onto the phenolic rings can influence the molecule's steric and electronic properties. google.com For example, reacting phenols with different alkenes in the presence of a phenoxide catalyst can lead to the formation of various ortho-alkylated phenol derivatives. google.com The synthesis of a range of methoxylated bisphenols has been used to study the impact of substitution patterns on the properties of the resulting compounds. By creating a library of analogs with different substitution patterns on the aromatic rings, it is possible to fine-tune the biological and chemical characteristics of the parent compound.

Modification StrategyPurposeExample ReactantPotential Outcome
GlycosylationIncrease water solubilityActivated sugarsEnhanced utility in aqueous systems. acs.org
EsterificationModulate bioavailabilityCarboxylic acidsImproved membrane permeability. researchgate.net
Alkylation/SubstitutionInvestigate structure-activity relationshipsAlkenes, Alkyl halidesFine-tuning of biological and chemical properties. google.com

This table outlines the primary strategies for modifying the this compound structure and their intended outcomes.

Esterification for Bioavailability Modulation

Chemoenzymatic Synthesis and Biotransformation for Novel Analogs

Chemoenzymatic synthesis and biotransformation leverage the specificity and efficiency of enzymes to create novel molecules that may be difficult to produce through traditional chemical methods alone. For phenolic compounds like this compound, enzymes such as laccases and cytochrome P450s are of particular interest.

Laccase-Mediated Modifications

Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic compounds, generating phenoxyl radicals. nih.gov These radicals can then undergo further non-enzymatic reactions, including polymerization or coupling with other molecules, leading to the formation of new derivatives. nih.govresearchgate.net While direct studies on this compound are not extensively documented, research on other phenols provides a framework for potential transformations.

For instance, laccases from fungi like Trametes versicolor have been shown to oxidize various phenolic substrates. researchgate.netnih.gov The process involves the reduction of molecular oxygen to water, making it an environmentally friendly "green" catalytic method. nih.gov In the presence of so-called "mediator" compounds like 4-hydroxybenzyl alcohol, the range of substrates that laccases can oxidize is broadened. nih.gov This suggests that this compound could potentially be polymerized or coupled with other phenols or bioactive compounds to create novel analogs with altered properties. The enzymatic oxidation of phenols can lead to the formation of dimers or larger oligomers, a process that could be applied to this compound to generate new chemical entities.

Biotransformation by Microorganisms and Cytochrome P450 Enzymes

Microbial biotransformation offers another avenue for modifying this compound. Bacteria and fungi possess a vast arsenal (B13267) of enzymes capable of transforming complex organic molecules. Studies on the biotransformation of BPA by various microorganisms have revealed several metabolic pathways, including hydroxylation and cleavage of the molecular structure. asm.orgresearchgate.net

For example, the biphenyl-degrading bacterium Cupriavidus basilensis has been shown to hydroxylate bisphenols at the ortho-position of the phenol rings. researchgate.net Applying this to this compound could lead to the introduction of additional hydroxyl groups, creating new catechol-like structures.

Human cytochrome P450 enzymes, particularly those in the CYP2C subfamily, are also known to metabolize bisphenols. nih.govnih.govacs.org The primary reactions involve aromatic hydroxylation, leading to the formation of catechol metabolites. nih.govacs.org Further oxidation can produce reactive ortho-quinones. nih.gov While these studies focus on the metabolism and potential toxicity of BPA, the enzymatic machinery involved could be harnessed for the controlled synthesis of hydroxylated analogs of this compound.

Potential Chemoenzymatic Strategies and Expected Analogs

Based on the enzymatic activities observed with structurally similar phenols, several novel analogs of this compound could potentially be synthesized.

Interactive Data Table: Potential Enzymatic Transformations of Phenolic Compounds Relevant to this compound

Enzyme/SystemSubstrate ClassKey TransformationPotential Product from this compound
Laccase (Trametes versicolor)PhenolsOxidative Coupling/PolymerizationOligomers or polymers of this compound
Cupriavidus basilensisBisphenolsortho-HydroxylationHydroxylated derivatives of this compound
Cytochrome P450 (human)BisphenolsAromatic HydroxylationCatechol analogs of this compound

Detailed research findings on the direct chemoenzymatic modification of this compound are necessary to fully elucidate the structures and properties of the resulting novel analogs. Future studies in this area could unlock new derivatives with enhanced or unique biological activities.

Structural Characterization and Spectroscopic Analysis in Research

Elucidation of Molecular Architecture and Conformational Analysis

The molecular structure of 2,4-Bis(4-hydroxybenzyl)phenol consists of a central phenol (B47542) ring substituted with two 4-hydroxybenzyl groups at positions 2 and 4. researchgate.net This arrangement gives rise to a flexible molecule with multiple possible conformations due to the rotation around the single bonds connecting the benzyl (B1604629) groups to the central phenolic ring.

Application of Advanced Spectroscopic Techniques for Structure Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the structure of this compound. Each technique provides unique information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons appear in distinct regions, with their coupling patterns revealing their substitution positions on the phenolic rings. The methylene (B1212753) protons of the benzyl groups typically appear as singlets. The hydroxyl protons often present as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration. ijpsr.com

The ¹³C NMR spectrum provides information on the number and type of carbon atoms present in the molecule. The chemical shifts of the aromatic carbons can be used to confirm the substitution pattern of the phenolic rings. The carbon of the methylene bridges also gives a characteristic signal. nih.gov

Table 1: Representative NMR Spectroscopic Data for Phenolic Compounds

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
Aromatic CH6.60 - 7.29115 - 130
Aromatic C-O-150 - 160
Methylene CH₂~3.80~35-40
Phenolic OHVariable (e.g., 4.68)-

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. ijpsr.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, providing unequivocal structural assignment. ijpsr.com

Mass Spectrometry (MS) for Structural Identification

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula, C₂₀H₁₈O₃. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can undergo cleavage at the benzylic positions, leading to characteristic fragment ions. For instance, the loss of a hydroxybenzyl group is a common fragmentation pathway. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for MS analysis. ijpsr.comasm.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (O-H) groups, typically as a broad band in the region of 3200-3600 cm⁻¹. The aromatic C-H and C=C stretching vibrations also give rise to distinct peaks. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds like this compound exhibit characteristic absorption maxima in the UV region, typically around 280 nm, which is indicative of the π-π* transitions of the aromatic rings. mdpi.comresearchgate.net The exact position and intensity of the absorption bands can be influenced by the solvent and the pH.

Table 2: Spectroscopic Data for this compound and Related Compounds

TechniqueCharacteristic Absorption
IR (cm⁻¹)3200-3600 (O-H stretch), 1612, 1511 (Aromatic C=C stretch)
UV-Vis (nm)λmax ~229, 280

mdpi.com

Crystallographic Studies for Solid-State Structure

Crystallographic studies of related bis-phenols have shown that weak interactions, such as hydrogen bonding and π-π stacking, play a significant role in the crystal packing. iucr.orgresearchgate.net For this compound, the hydroxyl groups are expected to form an extensive network of intermolecular hydrogen bonds, influencing the packing of the molecules in the crystal lattice. The relative orientation of the three phenolic rings in the solid state is also determined, providing valuable insight into the molecule's preferred conformation. researchgate.net

In Vitro and Preclinical Biological Activity Profiling and Mechanistic Elucidation

Modulation of Heat Shock Response and Protein Homeostasis

The compound's primary mechanism of action revolves around its ability to disrupt the normal functioning of the heat shock response, a crucial pathway for cell survival under stress.

Inhibition of Heat Shock Transcription Factor 1 (HSF1) Activity

2,4-Bis(4-hydroxybenzyl)phenol directly targets HSF1, a master regulator of heat shock protein (HSP) gene expression. acs.orgnih.gov HSF1 is often overexpressed in various cancer types, contributing to tumor cell survival and resistance to therapy. nih.govnih.gov The inhibitory action of this phenol (B47542) derivative on HSF1 is a key aspect of its biological profile.

Research has elucidated that this compound induces the dephosphorylation of HSF1, specifically at the serine 326 (Ser326) residue. mdpi.comacs.orgnih.gov This post-translational modification is a critical step, as the phosphorylation of Ser326 is associated with HSF1 activation. ijbs.comthno.org By promoting dephosphorylation at this site, the compound leads to a decrease in HSF1 protein stability, ultimately resulting in its degradation. mdpi.comacs.orgnih.govnih.gov This targeted degradation of HSF1 is a central mechanism of its action. mdpi.comnih.gov Some studies have also noted a reduction in HSF1 phosphorylation at other serine sites, including Ser230 and Ser303/307, in lung cancer cells. researchgate.net

A direct consequence of HSF1 inhibition by this compound is the significant downregulation of its target genes, most notably HSP27 and HSP70. mdpi.comacs.orgnih.gov These heat shock proteins function as molecular chaperones, playing vital roles in protein folding, preventing protein aggregation, and protecting cells from stress-induced damage. nih.gov By reducing the expression of HSP27 and HSP70, the compound compromises the cancer cells' ability to manage proteotoxic stress, thereby sensitizing them to therapeutic interventions. mdpi.comacs.orgnih.govijbs.com

Dephosphorylation of HSF1 (e.g., at Ser326) and Protein Degradation

Impact on Cellular Stress Pathways

The inhibition of the HSF1-mediated heat shock response by this compound has a broad impact on cellular stress pathways. By diminishing the levels of key chaperones like HSP27 and HSP70, the compound disrupts the cellular machinery responsible for maintaining protein homeostasis. mdpi.comnih.gov This disruption can lead to an accumulation of misfolded proteins, inducing further cellular stress and potentially activating apoptotic pathways. The compound's ability to interfere with these fundamental survival mechanisms makes it a subject of interest in anticancer research.

Anticancer Research Applications and Cellular Effects (Preclinical Models)

The preclinical evaluation of this compound has primarily focused on its potential as an anticancer agent, with promising results observed in various cancer cell line models.

Induction of Growth Arrest in Cancer Cell Lines (e.g., NCI-H460 lung cancer cells)

Studies have demonstrated that this compound can induce growth arrest in cancer cells. acs.orgnih.govresearchgate.net A notable example is its effect on NCI-H460 human lung cancer cells, where it has been shown to effectively inhibit cell proliferation. acs.orgnih.govresearchgate.net This effect is closely linked to the compound's primary mechanism of HSF1 inhibition. By suppressing the protective heat shock response, the compound creates a cellular environment that is unfavorable for cancer cell growth and survival. acs.orgnih.gov Research indicates that this leads not only to growth arrest but also to the induction of apoptosis (programmed cell death) in these lung cancer cells. acs.orgnih.govresearchgate.net

Table 1: Summary of Preclinical Biological Activity of this compound

Biological Activity Mechanism of Action Affected Molecules/Pathways Observed Effects in Preclinical Models References
HSF1 Inhibition Induces dephosphorylation at Ser326, leading to protein instability and degradation. HSF1, HSP27, HSP70 Decreased levels of HSF1, HSP27, and HSP70. mdpi.comacs.orgnih.govresearchgate.net
Anticancer Effects Induces growth arrest and apoptosis. Cell cycle and apoptosis pathways. Inhibition of proliferation in NCI-H460 lung cancer cells. acs.orgnih.govresearchgate.net

Apoptosis Induction Mechanisms

This compound has been identified as an inducer of apoptosis, a form of programmed cell death, in cancer cells. Research on human lung cancer cells (NCI-H460) demonstrated that treatment with this compound leads to the activation of key markers of apoptosis. acs.orgnih.gov Specifically, the detection of cleaved poly(ADP-ribose) polymerase (PARP) and cleaved caspase-3 confirms the engagement of the apoptotic pathway. acs.orgnih.gov Caspase-3 is a critical executioner caspase in apoptosis, and its cleavage from an inactive pro-form to an active form is a pivotal step. Activated caspase-3 then cleaves various cellular substrates, including PARP, which is involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis. This compound has been shown to induce growth arrest and apoptosis in lung cancer cells. researchgate.net

The induction of apoptosis is linked to the compound's ability to inhibit Heat Shock Factor 1 (HSF1), a transcription factor that regulates the expression of heat shock proteins (HSPs) like HSP27 and HSP70. acs.orgnih.gov These HSPs are often overexpressed in cancer cells and play a crucial role in tumor cell survival and resistance to therapy. nih.gov By promoting the degradation of HSF1, this compound reduces the levels of these protective HSPs, thereby rendering the cancer cells more susceptible to apoptosis. acs.orgnih.gov

Sensitization to Conventional Anticancer Modalities (Cellular Potentiation Studies)

A significant aspect of the preclinical activity of this compound is its ability to sensitize cancer cells to conventional cancer treatments, including chemotherapy and radiation. researchgate.net This potentiation effect suggests that the compound may help overcome resistance to standard anticancer therapies. acs.orgnih.gov

Synergistic Effects with Paclitaxel (B517696)

Co-treatment of lung cancer cells with this compound and paclitaxel has been shown to potentiate the effects of paclitaxel. acs.orgnih.govresearchgate.net Paclitaxel is a widely used chemotherapeutic agent that primarily targets microtubules, leading to cell cycle arrest and apoptosis. The synergistic effect observed suggests that this compound enhances the efficacy of paclitaxel, potentially by inhibiting the HSF1-mediated stress response that can protect cancer cells from chemotherapy-induced damage. nih.govmdpi.com

Synergistic Effects with Cisplatin (B142131)

Similar to its effects with paclitaxel, this compound also demonstrates synergistic activity with cisplatin, another cornerstone of cancer chemotherapy. acs.orgnih.govresearchgate.net Cisplatin functions by cross-linking DNA, which triggers DNA damage responses and apoptosis. The co-administration of this compound enhances the cytotoxic effects of cisplatin in lung tumor cells. mdpi.com This sensitization is also attributed to the inhibition of HSF1, which compromises the cancer cells' ability to survive the stress induced by cisplatin. acs.orgnih.gov

Radiosensitization in Lung Cancer Models

In addition to chemosensitization, this compound has been found to act as a radiosensitizer, enhancing the effects of ionizing radiation on lung cancer cells. acs.orgnih.govresearchgate.net Radiotherapy is a critical modality in cancer treatment that works by inducing extensive DNA damage in tumor cells. frontiersin.org Research has shown that treatment with this compound bolsters the effects of radiotherapy in NCI-H460 lung cancer cells. researchgate.net The mechanism is believed to involve the compound's ability to promote the degradation of HSF1, which plays a role in cellular recovery from radiation-induced damage. nih.gov By inhibiting this protective pathway, the compound makes cancer cells more vulnerable to the lethal effects of radiation. researchgate.net

Table 1: Effects of this compound on Cancer Cells

Activity Cell Line Observed Effect Associated Mechanism
Apoptosis Induction NCI-H460 (Lung Cancer) Increased levels of cleaved PARP and cleaved caspase-3. acs.orgnih.gov Inhibition and degradation of HSF1. acs.org
Synergy with Paclitaxel Lung Cancer Cells Potentiated anticancer effects of paclitaxel. acs.orgresearchgate.net Inhibition of HSF1-mediated stress response. nih.gov
Synergy with Cisplatin Lung Cancer Cells Enhanced cytotoxic effects of cisplatin. acs.orgresearchgate.netmdpi.com Compromised cancer cell survival via HSF1 inhibition. nih.gov

Redox Modulation and Antioxidant/Pro-oxidant Activity

Phenolic compounds are well-known for their ability to modulate oxidative stress within cells, acting as either antioxidants or pro-oxidants depending on the cellular environment and concentration.

Antioxidant Mechanisms (e.g., Free Radical Scavenging in cellular models)

Phenolic compounds, in general, are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. nih.gov The hydroxyl groups on the phenolic rings can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing oxidative damage to cellular components like DNA, proteins, and lipids. nih.gov The resulting phenoxyl radical is often stabilized by resonance, making it less reactive than the initial free radical. nih.gov

The antioxidant activity of phenols can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. rsc.orgresearchgate.net In cellular models, the antioxidant effect of phenolic compounds can be demonstrated by their ability to protect cells from oxidative stress induced by agents like tert-butyl hydroperoxide. nih.gov While specific cellular studies on the free radical scavenging activity of this compound are not detailed in the provided context, the general mechanism for phenolic compounds involves stabilizing reactive oxygen species (ROS), thereby mitigating oxidative damage. nih.govresearchgate.net

Table 2: General Antioxidant Mechanisms of Phenolic Compounds

Mechanism Description
Hydrogen Atom Transfer The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing its reactivity. nih.gov
Radical Stabilization The resulting phenoxyl radical is stabilized by resonance, preventing it from propagating further radical reactions. nih.gov

Pro-oxidant Activity in Cancer Cells (e.g., via ROS Generation)

While some phenolic compounds exert anticancer effects through pro-oxidant actions, the primary mechanism of action for this compound reported in the literature does not center on the generation of reactive oxygen species. Instead, its effects are largely attributed to the inhibition of key cellular stress response pathways.

There is currently a lack of direct scientific evidence demonstrating that this compound induces the generation of intracellular Reactive Oxygen Species (ROS) or activates NADPH oxidase as its primary mode of anticancer activity.

The principal mechanism identified for its anticancer effects is the induction of apoptosis in cancer cells through the inhibition of Heat Shock Factor 1 (HSF1). mdpi.comresearchgate.net HSF1 is a critical transcription factor that helps cancer cells survive under stressful conditions by upregulating heat shock proteins (HSPs). acs.orgnih.gov

Research shows that this compound, which was identified in a screen for HSF1 inhibitors, effectively suppresses HSF1 activity in NCI-H460 human lung cancer cells. researchgate.net This inhibition leads to a decrease in the levels of its target proteins, HSP27 and HSP70. researchgate.net The proposed mechanism involves the compound inducing the dephosphorylation of HSF1 at the S326 position, which reduces the stability of the HSF1 protein and leads to its degradation. researchgate.netacs.org The downstream effects of HSF1 inhibition by this compound include growth arrest and apoptosis, which is substantiated by the detection of apoptosis markers like cleaved PARP and cleaved caspase-3. researchgate.net While inhibiting HSF1 can sometimes be associated with an increase in ROS, this specific link has not been established for this compound. frontiersin.org

Scientific literature lacks evidence to suggest that this compound suppresses the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway or causes the downregulation of associated antioxidant enzymes as part of its mechanism of action. The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. nih.gov The documented anticancer activity of this compound relies on the HSF1 inhibition pathway rather than modulation of Nrf2 signaling. researchgate.netresearchgate.net

Intracellular Reactive Oxygen Species (ROS) Generation (e.g., NADPH Oxidase Activation)

Antimicrobial Efficacy and Mechanisms

The antimicrobial potential of this compound has been explored, although data remains limited. Its activity appears modest, particularly when compared to structurally related analogues.

Initial screenings have indicated that this compound possesses some antibacterial properties. In one study, the compound was characterized as a weak inhibitor of the growth of the Gram-positive bacterium Bacillus subtilis. wikipedia.org However, specific data, such as a Minimum Inhibitory Concentration (MIC) value, were not reported for this compound as the study focused on a more potent analogue. wikipedia.org There is no available data in the reviewed literature regarding its activity against Streptococcus pneumoniae.

Table 1: Documented Antibacterial Activity of this compound

Bacterial StrainObserved ActivityMIC (μg/mL)Source
Bacillus subtilisWeak inhibitionNot Reported wikipedia.org
Streptococcus pneumoniaeData Not AvailableData Not Available

There is no direct evidence that this compound inhibits the crucial bacterial cell division protein FtsZ. However, research into its structural analogues has provided insights into this potential mechanism. A study on 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, an analogue of the target compound, demonstrated that it is a potent anti-pneumococcal agent that functions by inhibiting FtsZ. wikipedia.org

This analogue was shown to hinder the cell division process by disrupting Z-ring dynamics within the bacterial cell. wikipedia.org It inhibited the polymerization of FtsZ and induced its aggregation in vitro. wikipedia.org These effects on the Z-ring and FtsZ assembly were noted in both B. subtilis and S. pneumoniae, suggesting a broad-spectrum potential for this structural scaffold against Gram-positive bacteria. wikipedia.org In contrast, the parent this compound was found to be only weakly active, indicating that the specific chemical modifications on the analogue are critical for potent FtsZ inhibition. wikipedia.org

Table 2: FtsZ Inhibition and Antibacterial Activity of a Structural Analogue, 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone

Activity AssessedBacterial Strain / TargetResult (IC50 / MIC)Source
Growth Inhibition (IC50)Streptococcus pneumoniae TIGR41.1 ± 0.01 µM wikipedia.org
Minimum Inhibitory Concentration (MIC)Streptococcus pneumoniae TIGR42.0 µM wikipedia.org
MechanismFtsZ PolymerizationInhibition and Aggregation wikipedia.org

This compound is a naturally occurring phenolic compound found in orchids such as Gastrodia elata and Galeola faberi. researchgate.netnih.gov Phenolic compounds as a class are widely recognized for possessing a broad range of biological activities, including antifungal and antiviral properties. researchgate.net However, for many specific natural phenolics, including this compound, their exact antifungal activities have not been fully characterized and remain an open area for research. nih.gov Currently, there are no specific screening studies or reports in the available literature that confirm or quantify the direct antifungal or antiviral efficacy of this compound.

Inhibition of Bacterial Cell Division Proteins (e.g., FtsZ Polymerization and Aggregation)

Anti-inflammatory Properties and Immunomodulation

The compound this compound, a phenolic compound isolated from the saprophytic orchid Gastrodia elata, has demonstrated notable anti-inflammatory and immunomodulatory activities in preclinical studies. dntb.gov.uawikipedia.org Research has shown that phenolic compounds from Gastrodia elata can inhibit cyclooxygenase (COX) activity and silica-induced reactive oxygen species (ROS) generation in a dose-dependent manner. Specifically, certain phenolic derivatives from this plant, which share structural similarities with this compound, were found to significantly inhibit both COX-1 and COX-2 enzymes. nih.gov This inhibition of COX enzymes is a key mechanism for reducing inflammation, as these enzymes are crucial for the production of prostaglandins, which are pro-inflammatory mediators.

The anti-inflammatory effects of related phenolic compounds have been observed in vivo through models such as carrageenan-induced paw edema and arachidonic acid-induced ear edema. nih.gov Furthermore, these compounds have exhibited analgesic properties in acetic acid-induced writhing tests. nih.gov The immunomodulatory potential is also suggested by the compound's ability to affect inflammatory pathways. For instance, a structurally related compound, (E)-2-methoxy-4-[3-(4-methoxyphenyl) prop-1-en-1-yl] phenol (MMPP), a synthetic analog of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB), has been shown to exert anti-inflammatory effects by suppressing the MD2-dependent NF-κB and JNK/AP-1 pathways in THP-1 monocytes. doaj.org Another related compound, 2,4-bis(p-hydroxyphenyl)-2-butenal, has been shown to inhibit neuroinflammatory reactions and amyloidogenesis by inhibiting NF-κB and STAT3 activation. bohrium.com These findings suggest that this compound may modulate the immune response by targeting key inflammatory signaling cascades.

Investigation of Enzyme Inhibition and Receptor Binding (excluding human clinical context)

In vitro and preclinical studies have revealed that this compound and its analogs interact with various enzymes and receptors, suggesting multiple mechanisms of biological activity.

A primary target identified for this compound is the Heat Shock Transcription Factor 1 (HSF1). researchgate.netnih.gov This compound was identified as an inhibitor of HSF1 activity through a luciferase reporter assay. researchgate.netnih.gov It was found to decrease the levels of heat shock proteins HSP27 and HSP70. researchgate.netnih.gov The mechanism of HSF1 inhibition involves the dephosphorylation of HSF1 at serine 326, which leads to decreased stability and degradation of the HSF1 protein. researchgate.netnih.gov

Regarding other enzyme inhibition, while direct studies on this compound are limited, related phenolic compounds have shown inhibitory activity against various enzymes. For example, bis-(4-hydroxybenzyl)sulfide, also isolated from Gastrodia elata, is a potent inhibitor of histone deacetylases (HDACs) with an IC50 value of 1.43 μM. It also inhibits tyrosinase with an IC50 value of 0.53 µM. Phenolic compounds from Gastrodia elata have also been shown to inhibit cyclooxygenase (COX) enzymes. nih.gov

In terms of receptor binding, computational studies on structurally similar bisphenol compounds provide insights. For instance, 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), a metabolite of bisphenol A (BPA), has been shown through molecular docking simulations to bind to both the androgen receptor (AR) and the progesterone (B1679170) receptor (PR). plos.org These simulations identified key amino acid residues involved in the interaction. plos.org Similarly, computational approaches like molecular docking are considered suitable for predicting the interaction of related compounds with estrogen receptors (ERα/ERβ) due to structural similarities with endocrine disruptors. Although these are not direct studies on this compound, they suggest potential receptor binding activities that warrant further investigation.

Enzyme Inhibition by this compound and Related Compounds
CompoundEnzyme/TargetEffectIC50 ValueReference
This compoundHeat Shock Transcription Factor 1 (HSF1)Inhibition, leads to decreased HSP27 and HSP70Not specified researchgate.netnih.gov
bis-(4-hydroxybenzyl)sulfideHistone Deacetylases (HDACs)Inhibition1.43 μM
bis-(4-hydroxybenzyl)sulfideTyrosinaseInhibition0.53 µM
Phenolic compounds from Gastrodia elataCyclooxygenase (COX-1 and COX-2)InhibitionNot specified nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of this compound and its analogs influences their biological activities.

Influence of Phenolic Hydroxyl Substitutions

The number and position of phenolic hydroxyl (-OH) groups are critical determinants of the biological activity of phenolic compounds. Generally, the presence of multiple hydroxyl groups enhances antioxidant and free radical scavenging activities. nih.gov For instance, in a study of various phenolic compounds, those with multiple hydroxyl groups, such as protocatechuic acid and caffeic acid, exhibited higher radical scavenging capacity compared to those with fewer. nih.gov

The position of the hydroxyl group on the aromatic ring also plays a significant role. Studies on ferrocenyl-based compounds analogous to tamoxifen (B1202) have shown that the cytotoxic effects are related to the positioning of the hydroxyl group, with para-substituted phenols being superior to meta-substituted ones. rsc.orgresearchgate.net This superiority is hypothesized to be linked to the ability to form a quinone methide structure after oxidation, a process that requires a para-phenol. rsc.orgresearchgate.net Furthermore, the antioxidant activity of phenolic compounds is influenced by the position of substituents, with the order of effect often being para > ortho > meta. researchgate.net The phenolic hydroxyl group in 4-[Bis(4-aminophenyl)methyl]phenol, a related structure, is key to its interaction with molecular targets through hydrogen bonding.

Role of Benzyl (B1604629) Substituents on Activity

The nature of the linkage between the phenolic rings is also important. For example, bis-(4-hydroxyphenyl)sulfide, where a sulfur atom links the two 4-hydroxybenzyl groups, shows potent activity as an HDAC and tyrosinase inhibitor. In another series of compounds, the presence of a benzothiazepine (B8601423) ring system attached to methylene-bis-phenol structures resulted in significant antibacterial and antifungal activity. acgpubs.org These examples highlight that modifications to the benzyl groups or the way they are connected can drastically alter the biological profile of the molecule.

Conformational Effects on Biological Interactions

The three-dimensional conformation of this compound and its analogs is crucial for their binding to enzymes and receptors. The symmetrical tri-phenolic structure creates a specific spatial arrangement of the hydroxyl groups and aromatic rings that dictates how the molecule fits into the binding pocket of a target protein.

Computational studies on related molecules have underscored the importance of conformation. For example, the binding of 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) to androgen and progesterone receptors is dependent on its 3D structure, which allows it to fit into the ligand-binding domain. plos.org In another study on 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo researchgate.netsmolecule.comthiazepines, spectroscopic and X-ray diffraction methods confirmed a specific conformation involving an intramolecular hydrogen bond, which was crucial for its α-glucosidase inhibitory activity. researchgate.net For a series of silanol-based bisphenol derivatives, docking simulations showed that the silanol (B1196071) moiety played a key role in the molecule's selective antagonism towards ERα and agonism towards ERβ, demonstrating how subtle conformational changes can lead to different biological outcomes. rsc.org These findings suggest that the specific conformation of this compound, dictated by the arrangement of its benzyl and phenolic groups, is a key factor in its biological interactions.

Summary of Structure-Activity Relationship (SAR) Findings
Structural FeatureInfluence on Biological ActivityExample/EvidenceReference
Phenolic Hydroxyl GroupsNumber and position are critical. Multiple -OH groups enhance antioxidant activity. para-substitution often leads to higher potency.para-substituted ferrocenyl phenols are more cytotoxic than meta-isomers. nih.govrsc.orgresearchgate.net
Benzyl SubstituentsBulky groups influence conformation and binding. Modifications can alter biological profile.Introduction of a sulfur bridge (bis-(4-hydroxybenzyl)sulfide) leads to potent HDAC and tyrosinase inhibition.
Molecular ConformationThe 3D arrangement dictates binding to target proteins. Intramolecular interactions can stabilize active conformations.Specific conformation of benzothiazepine derivatives is crucial for α-glucosidase inhibition. plos.orgresearchgate.net

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is the cornerstone for the separation and analysis of 2,4-bis(4-hydroxybenzyl)phenol from complex mixtures. The choice of technique depends on the required sensitivity, the nature of the sample matrix, and the concentration of the analyte.

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or a standard UV detector is a robust and widely used technique for the quantification of phenolic compounds. lcms.cz This method is suitable for analyzing samples where the concentration of this compound is relatively high. Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. dphen1.com

The separation is typically achieved using a gradient elution, where the composition of the mobile phase—often a mixture of acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724)—is changed over time to effectively resolve the target compound from other components in the sample. zenodo.org DAD provides an advantage over a single-wavelength UV detector by acquiring spectra across a range of wavelengths, which aids in peak identification and purity assessment. dphen1.com For phenolic compounds, detection is commonly performed at wavelengths around 280 nm. mdpi.commdpi.com

Table 1: Illustrative HPLC-DAD/UV Parameters for Phenolic Compound Analysis

Parameter Typical Setting Purpose
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile/Methanol and Acidified Water (e.g., with acetic or formic acid) zenodo.org To ensure sharp peaks and good resolution.
Flow Rate 0.5 - 1.0 mL/min Controls the speed of separation and analysis time.
Detection DAD or UV at 280 nm mdpi.commdpi.com Quantification based on UV absorbance of the phenolic rings.

| Column Temp. | 30-40 °C | To ensure reproducible retention times. |

This table presents typical starting conditions for method development based on the analysis of similar phenolic compounds.

For the detection of trace levels of this compound, particularly in complex biological and environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comunam.mx Its superior sensitivity and selectivity allow for quantification in the nanogram per milliliter (ng/mL) or even lower ranges. mdpi.commdpi.com The technique couples the separation power of LC with the precise detection and structural confirmation capabilities of tandem mass spectrometry.

In LC-MS/MS analysis of bisphenols, electrospray ionization (ESI) in the negative ion mode is commonly employed, as phenolic hydroxyl groups are readily deprotonated. mdpi.comnih.gov The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This provides a high degree of certainty in identification and quantification, minimizing interferences from the sample matrix. The use of isotope-labeled internal standards, such as deuterated analogues, is crucial for correcting matrix effects and ensuring accurate quantification. nihs.go.jp

Table 2: Representative LC-MS/MS Parameters for Bisphenol Analogue Trace Analysis

Parameter Typical Setting Purpose
Chromatography UHPLC/HPLC with C18 column Fast and efficient separation.
Ionization Source Electrospray Ionization (ESI), Negative Mode mdpi.comnih.gov Efficiently ionizes phenolic compounds.
MS Analyzer Triple Quadrupole (QqQ) mdpi.com Enables highly selective MRM experiments.
Detection Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantification.

| Internal Standard | Isotope-labeled analogue (e.g., d16-BPA) nihs.go.jp | Corrects for matrix effects and variations in sample processing. |

This table outlines common parameters used in the trace analysis of bisphenols, which serve as a model for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. However, due to the low volatility of phenolic compounds, a derivatization step is required prior to analysis. doi.orgresearchgate.net This process converts the polar hydroxyl groups into less polar, more volatile ethers or esters, making the compound suitable for GC analysis. researchgate.net

A common derivatization procedure involves silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). tandfonline.comnih.gov The resulting trimethylsilyl (B98337) derivatives are thermally stable and exhibit good chromatographic behavior. nih.gov After derivatization, the sample is injected into the GC-MS system, where compounds are separated based on their boiling points and polarity on a capillary column (e.g., HP-5MS) and detected by the mass spectrometer. nih.gov GC-MS provides excellent separation efficiency and definitive identification based on characteristic mass spectra. ed.gov

Table 3: General GC-MS Workflow for Phenolic Compound Analysis

Step Procedure Reagents/Equipment
1. Extraction Extraction of the analyte from the sample matrix. e.g., Liquid-liquid extraction or Solid-phase extraction.
2. Derivatization Conversion of polar -OH groups to volatile ethers/esters. e.g., BSTFA, Acetic Anhydride. tandfonline.comresearchgate.net
3. GC Separation Separation of derivatives on a capillary column. GC system with a column like HP-5MS. nih.gov

| 4. MS Detection | Identification and quantification based on mass-to-charge ratio. | Mass Spectrometer (often in Selected Ion Monitoring mode for quantification). |

This table summarizes the essential steps for analyzing non-volatile phenols like this compound by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Sample Preparation and Matrix Effects in Biological and Environmental Research Samples

The analysis of this compound in biological (e.g., urine, blood, plasma) and environmental (e.g., water, sediment) samples presents significant challenges due to the complexity of the matrices and the low concentration of the analyte. mdpi.comunam.mx Effective sample preparation is a critical step to extract the compound, remove interferences, and pre-concentrate it to levels suitable for instrumental analysis. dphen1.com

Commonly used extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.comunam.mx SPE is particularly favored for its efficiency in cleaning up complex samples and its ability to be automated. unam.mxnih.gov Modern microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), are also gaining popularity as they are faster and use smaller volumes of organic solvents. unam.mxmdpi.com

Matrix effects are a major concern in bioanalysis, where co-extracted endogenous substances can suppress or enhance the analyte's signal in the detector, leading to inaccurate quantification. unam.mx To mitigate these effects, several strategies are employed:

Thorough Sample Cleanup: Using optimized LLE or SPE protocols to remove interfering components. nih.gov

Use of Internal Standards: The addition of a known amount of an isotope-labeled internal standard (e.g., a deuterated version of the analyte) at the beginning of the sample preparation process is the most effective way to compensate for both extraction losses and matrix-induced signal variations. nihs.go.jp

Preventing Contamination: Since bisphenol analogues can be present in laboratory materials, stringent procedures are necessary to avoid external contamination. This includes using glassware that has been rinsed with solvent or heated at high temperatures and running procedural blanks with every batch of samples. mdpi.comunam.mx

Development of Detection Limits and Quantification Strategies in Research Models

Establishing robust analytical methods requires the determination of key performance parameters, including the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov

For the analysis of bisphenol analogues, these limits vary significantly depending on the analytical technique and the sample matrix.

HPLC-DAD/UV methods typically have LOQs in the range of tens to hundreds of nanograms per milliliter (ng/mL). wisdomlib.org

GC-MS methods, following derivatization, can achieve lower detection limits, often in the low ng/mL to picogram per milliliter (pg/mL) range. tandfonline.comdphen1.comresearchgate.net

LC-MS/MS is the most sensitive technique, routinely achieving LODs and LOQs in the sub-ng/mL or even pg/mL range, making it ideal for biomonitoring studies where concentrations are expected to be very low. unam.mxmdpi.com

The primary quantification strategy involves the use of calibration curves, which are generated by analyzing a series of standard solutions of known concentrations. dphen1.comresearchgate.net For optimal accuracy, especially in complex matrices, matrix-matched calibration curves or the use of an appropriate isotope-labeled internal standard is essential. nih.govnihs.go.jp

Table 4: Representative Detection and Quantification Limits for Bisphenol Analogues in Research Samples

Analytical Technique Matrix Typical LOD Typical LOQ Reference
HPLC-FLD Human Urine 3.77 - 7.37 ng/mL 11.42 - 22.35 ng/mL wisdomlib.org
LC-MS/MS Human Serum 0.003 - 0.016 ng/mL Not Specified unam.mx
LC-MS/MS Pericardial Fluid 0.04 - 0.37 ng/mL 0.12 - 1.11 ng/mL mdpi.com
GC-MS Water 10.0 ng/L Not Specified researchgate.net

This table provides examples of detection capabilities for compounds structurally related to this compound, illustrating the sensitivity of different analytical approaches.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its protein target. For 2,4-Bis(4-hydroxybenzyl)phenol and structurally related compounds, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms.

Research has shown that phenolic compounds, due to their structural similarity to endogenous hormones, can interact with various nuclear receptors. For instance, a metabolite of the related compound Bisphenol A (BPA), 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), has been docked into the ligand-binding domains of the androgen receptor (AR) and progesterone (B1679170) receptor (PR). plos.org These simulations revealed that MBP could fit within the binding sites, with its binding strength being the highest among the tested compounds (BPA, MBP, and octylphenol). plos.org The interactions were stabilized by hydrophobic interactions with key amino acid residues. For the AR, five residues interacting with MBP (Leu-701, Leu-704, Asn-705, Met-742, and Phe-764) were found to be the same as those interacting with the native ligand, testosterone. plos.org Similarly, for the PR, four interacting residues (Leu-715, Leu-718, Met-756, and Met-759) overlapped with those of the co-complexed ligand, norethindrone. plos.org

Specifically for this compound, computational tools like AutoDock Vina have been suggested for modeling its binding to Heat Shock Transcription Factor 1 (HSF1), using the protein data bank structure PDB ID: 3G9O. Studies have identified this compound as an inhibitor of HSF1 activity, and docking simulations can help visualize how it fits into the protein's binding pocket to exert this effect. researchgate.net Another study on a similar compound, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, showed through docking models that it directly binds to three amino acid residues of I-kappa B kinase (IKKβ), leading to the inhibition of its activity. nih.gov

These studies collectively suggest that the bis-phenolic structure is a key determinant for binding to specific protein targets. The binding affinity is influenced by the precise arrangement of hydroxyl groups and the nature of the bridging chemical group.

Table 1: Examples of Molecular Docking Predictions for Phenolic Compounds

Compound Protein Target Key Interacting Residues Predicted Binding Affinity/Score Reference
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) Androgen Receptor (AR) Leu-701, Leu-704, Asn-705, Met-742, Phe-764 Dock Score: 56.68, Binding Energy: -63.67 kcal/mol plos.org
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) Progesterone Receptor (PR) Leu-715, Leu-718, Gln-725, Met-756, Met-759, Cys-891 Dock Score: 52.89, Binding Energy: -64.44 kcal/mol plos.org
This compound Heat Shock Factor 1 (HSF1) Not specified Modeling suggested with AutoDock Vina
(E)-2,4-bis(p-hydroxyphenyl)-2-butenal I-kappa B Kinase (IKKβ) Not specified Direct binding to three amino acid residues shown nih.gov
Bisphenol A (BPA) Estrogen-Related Receptor-γ (ERR-γ) Glu275, Arg316 KD of 5.50 nM nih.gov

Note: Data for MBP and BPA are included as structurally relevant examples to infer potential interactions of this compound.

Molecular Dynamics Simulations of Ligand-Protein Interactions

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the conformational changes that occur when the ligand binds to the protein, offering deeper insights into the stability and strength of the interaction.

For this compound, MD simulation tools like GROMACS are recommended to assess the stability of its complex with protein targets such as HSF1. Such simulations can confirm whether the binding pose predicted by docking is maintained in a dynamic, solvated environment. The simulation can reveal key information about the flexibility of the ligand in the binding site and the persistence of hydrogen bonds and hydrophobic contacts. rsc.org

In studies of related compounds, MD simulations have been crucial. For example, simulations of a potent BPA metabolite, MBP, were used to evaluate its interaction with proteins like serum albumin, superoxide (B77818) dismutase (SOD), and catalase (CAT), confirming a robust interaction. researchgate.net These computational methods help to understand not only binding but also how the compound might affect the protein's function and stability, which is critical for assessing its biological activity. rsc.orgresearchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling (Preclinical focus)

In silico ADMET prediction is a vital part of early-stage drug discovery and toxicological screening, helping to identify compounds with favorable pharmacokinetic properties and low toxicity. nih.govresearchgate.net Various online platforms and software, such as SwissADME and PreADMET, are utilized for these predictions. researchgate.net

For this compound, computational predictions suggest specific pharmacokinetic characteristics. For instance, its predicted LogP (a measure of lipophilicity) is 2.15. This value suggests moderate lipophilicity, which can influence its absorption and distribution in the body. Predictions also extend to interactions with cytochrome P450 (CYP450) enzymes, which are crucial for metabolism. Understanding which CYP isoforms might metabolize the compound is key to predicting potential drug-drug interactions. researchgate.net

General ADMET prediction models evaluate a wide range of properties. These can be broadly categorized as follows:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability are predicted to estimate how well the compound is absorbed into the bloodstream. researchgate.net

Distribution: Predictions for plasma protein binding and blood-brain barrier penetration help to understand how the compound is distributed throughout the body.

Metabolism: Models predict the likelihood of the compound being a substrate or inhibitor of various CYP450 enzyme isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Excretion: Properties related to how the compound is eliminated from the body are assessed.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition) are common endpoints. nih.gov

Table 2: Representative In Silico ADMET Predictions for this compound

ADMET Property Predicted Value/Classification Significance Reference
LogP (Lipophilicity) 2.15 Indicates moderate lipophilicity, affecting absorption and distribution.
Bioavailability Not specified Predicted using platforms like SwissADME.
Cytochrome P450 (CYP) Interactions Not specified Predictions help assess metabolic pathways and drug interaction potential.
Human Intestinal Absorption (HIA) High (predicted for similar phenols) Suggests good absorption from the gastrointestinal tract. researchgate.net
Blood-Brain Barrier (BBB) Permeation Varies based on model Determines potential for central nervous system effects. nih.gov
Ames Mutagenicity Likely Non-mutagenic (predicted for similar phenols) Indicates low potential to cause genetic mutations. researchgate.net

Note: Some values are inferred from predictions for structurally similar phenolic compounds as specific data for this compound is not fully available in the cited literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a set of compounds with known activities, QSAR can derive a statistical relationship that can then be used to predict the activity of new or untested compounds.

For compounds like this compound, QSAR models are particularly useful for predicting activities such as endocrine disruption. For example, a classification-based QSAR model was developed to predict the estrogenic activity of a large set of aromatic compounds, including bisphenols and phenols. Such models use molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) to build the relationship. The presence of multiple phenol (B47542) rings in this compound makes it a candidate for evaluation by such models, which can screen for potential binding to the estrogen receptor. nih.gov

The development of a QSAR model involves:

Data Set Collection: Assembling a training set of molecules with experimentally determined activities.

Descriptor Calculation: Calculating various molecular descriptors for each molecule.

Model Building: Using statistical methods to create a mathematical equation linking descriptors to activity.

Validation: Testing the model's predictive power using an external set of compounds not used in model creation.

While specific QSAR models exclusively for this compound are not detailed in the search results, its structural features suggest it would be applicable to models developed for phenolic compounds and potential endocrine disruptors.

Research Opportunities and Future Perspectives

Elucidation of Comprehensive Metabolic Pathways in Biological Systems (non-human)

Drawing parallels from structurally related bisphenolic compounds, research could focus on microbial degradation and enzymatic transformation. For instance, studies on Bisphenol F (BPF) have shown that bacteria like Sphingobium yanoikuyae can degrade it through a specific pathway. nih.gov This process involves initial hydroxylation of the bridging carbon, followed by oxidation, a Baeyer-Villiger reaction, and cleavage into simpler aromatic compounds like 4-hydroxybenzoate (B8730719) and 1,4-hydroquinone. nih.gov A similar systematic approach could be used to identify the metabolites of 2,4-Bis(4-hydroxybenzyl)phenol in microbial systems.

Furthermore, investigations into its metabolism by mammalian enzyme systems, such as cytochrome P450 (CYP450) enzymes, are warranted. Research on Bisphenol A (BPA) has revealed that its metabolism can lead to the formation of metabolites with significantly higher estrogenic potency than the parent compound. acs.orgoup.com Understanding the metabolites of this compound is essential to fully characterize its biological activity profile. The role of gut microbiota in transforming complex dietary phenols into more bioavailable and active compounds is another critical area for exploration. researchgate.net

Table 1: Proposed Model for Metabolic Pathway Investigation of this compound

Research Step Methodology Rationale & Comparative Example
Microbial Degradation Isolation and culture of microbes from environments potentially exposed to the compound. Analysis of metabolites via HPLC, GC-MS. To identify biodegradation pathways, similar to the elucidation of the Bisphenol F pathway by Sphingobium yanoikuyae. nih.gov
Enzymatic Transformation In vitro assays using liver microsomes (e.g., rat liver S9 fractions) containing CYP450 enzymes. To identify phase I and phase II metabolites, as demonstrated for Bisphenol A (BPA) and Bisphenol B (BPB). oup.com

| Microbiota Metabolism | In vitro fermentation studies with fecal slurries or specific gut microbial strains. | To understand the transformation of the parent compound into potentially more bioactive molecules by gut bacteria. researchgate.net |

Exploration of Novel Molecular Targets and Signaling Pathways

Initial research has successfully identified Heat Shock Factor 1 (HSF1) as a key molecular target of this compound. nih.govresearchgate.net The compound inhibits HSF1 activity, leading to a decrease in the expression of heat shock proteins (HSPs) like HSP27 and HSP70, which are often overexpressed in cancer cells and contribute to therapeutic resistance. nih.gov The mechanism involves the dephosphorylation of HSF1 at the S326 position, which reduces its stability and promotes its degradation. nih.gov This inhibition of the HSF1 pathway also leads to apoptosis in lung cancer cells, evidenced by the detection of cleaved PARP and caspase-3. nih.govresearchgate.net

While the HSF1 pathway is a significant finding, future research should aim to uncover additional molecular targets and signaling pathways. The polyphenolic structure of the compound suggests it may interact with a range of biological molecules. For example, related sulfur-containing phenolic compounds, such as bis(4-hydroxybenzyl)sulfide, have been shown to be potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, by chelating copper ions in its active site. jst.go.jp Investigating whether this compound or its derivatives can inhibit tyrosinase or other metalloenzymes could open up new therapeutic applications.

A broader, unbiased screening approach using techniques like affinity chromatography-mass spectrometry could help identify novel protein binding partners, revealing unexpected mechanisms of action and expanding the therapeutic potential of the compound beyond its known effects on the HSF1 pathway.

Development of Optimized Analogs for Enhanced Biological Activity and Selectivity

The natural structure of this compound serves as an excellent starting point for medicinal chemistry efforts aimed at creating optimized analogs with improved potency, selectivity, and pharmacokinetic properties. Established strategies for the functionalization of natural phenols can be applied to generate a library of derivatives for screening. nih.gov

Future work could involve:

Structural Modification: Synthesizing derivatives by altering the substitution patterns on the phenolic rings or modifying the methylene (B1212753) bridges. The number and position of hydroxyl groups are known to be critical for the biological activity of many phenolic compounds. jst.go.jpresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help to understand how different chemical modifications influence biological activity. researchgate.net By correlating structural parameters (like hydrophobicity and electronic properties) with activity, these models can guide the rational design of more potent analogs. researchgate.net

Esterification and Etherification: Modifying the hydroxyl groups through esterification or etherification can enhance properties like cell membrane permeability and antioxidant capacity, as demonstrated with other phenols like tyrosol. nih.gov

Hybrid Molecule Synthesis: Creating hybrid molecules that combine the structural features of this compound with other pharmacophores could lead to compounds with dual activities or novel mechanisms of action.

These efforts could lead to the development of lead compounds with superior therapeutic profiles compared to the original natural product.

Applications in Advanced Materials Science and Chemical Synthesis (non-biological applications)

The polyphenolic nature of this compound makes it an attractive candidate for applications in materials science, particularly as a building block for polymers. Bisphenolic compounds are fundamental monomers in the production of high-performance polymers like polycarbonates and epoxy resins. mdpi.com Given the health concerns associated with Bisphenol A (BPA), there is significant industrial interest in identifying safer alternatives. mdpi.com

Future research should explore the potential of this compound as a bio-based monomer. Key research directions include:

Polymer Synthesis: Investigating its use in polymerization reactions to create novel polycarbonates, polyesters, and epoxy resins. The three hydroxyl groups offer potential for creating cross-linked or branched polymers with unique thermal and mechanical properties.

Resin and Coating Formulation: Evaluating its performance as a component in resins and coatings, where its phenolic structure could contribute to enhanced thermal stability and reactivity.

Benzoxazine (B1645224) Resins: Exploring its use in the synthesis of advanced thermosetting polymers like polybenzoxazines, which are known for their excellent mechanical properties and high thermal stability. The synthesis of related bis(hydroxybenzyl) structures is a known route to these materials. acs.org

By positioning this compound as a potential replacement for existing petroleum-derived monomers, this research aligns with the growing demand for sustainable and bio-based materials.

Table 2: Potential Applications in Materials Science

Application Area Rationale Key Research Objective
Epoxy Resins & Polycarbonates Structural similarity to BPA, a key monomer in these polymers. mdpi.com Synthesize and characterize polymers made from this compound to evaluate their properties as potential BPA replacements.
High-Performance Coatings Phenolic compounds often impart thermal stability and durability to materials. Formulate and test coatings incorporating the compound to assess improvements in performance metrics like hardness and heat resistance.

| Advanced Thermosets | The molecule's structure is suitable for creating benzoxazine monomers. acs.org | Develop and cure novel benzoxazine resins based on the compound and evaluate their thermomechanical properties for advanced applications. |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

To gain a deeper and more holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. These high-throughput methods can provide a comprehensive snapshot of the global changes occurring within a cell or organism upon exposure to the compound. researchgate.net

Future mechanistic studies should incorporate:

Transcriptomics: To analyze changes in global gene expression profiles in response to treatment. This can help identify entire pathways that are modulated, beyond the already known HSF1 pathway. nih.gov

Proteomics: To identify and quantify changes in the entire protein complement of a cell. Proteomic studies on other bisphenols have successfully identified proteins involved in biodegradation pathways. frontiersin.org This approach could reveal downstream effectors of the compound's activity and potential off-target effects.

Metabolomics: To profile the full range of small-molecule metabolites in a biological system. mdpi.com This can provide insights into how the compound alters cellular metabolic networks and can also be used to identify its own metabolic by-products. mdpi.com

Integrated Multi-Omics Analysis: The true power of these technologies lies in their integration. nih.gov By combining transcriptomic, proteomic, and metabolomic data, researchers can construct detailed gene-metabolite interaction networks, providing a powerful, systems-level view of the compound's mechanism of action. mdpi.com For example, integrated omics approaches have been used to reveal the metabolic capabilities of microbial communities in degrading BPA. frontiersin.org

These advanced molecular techniques will be instrumental in moving beyond a single-target-focused understanding to a comprehensive view of the compound's biological impact.

Addressing Gaps in Preclinical Research for Specific Therapeutic Modalities

While initial studies have shown promise for this compound as a sensitizer (B1316253) for cancer therapy, significant gaps in preclinical research must be addressed before its therapeutic potential can be fully evaluated. nih.govresearchgate.net

The primary focus should be on validating and expanding the initial findings in lung cancer cells. nih.govresearchgate.net Key research gaps to address include:

Broadening Cancer Cell Line Studies: The sensitizing effect of the compound should be tested across a wider range of cancer types, particularly those known to overexpress HSF1 and exhibit resistance to standard treatments.

In Vivo Efficacy Studies: The promising in vitro results must be translated to in vivo animal models. Studies in tumor-bearing mice are needed to confirm that the compound can sensitize tumors to conventional treatments like chemotherapy (paclitaxel, cisplatin) and radiation, and to assess its effect on tumor growth and survival. nih.govresearchgate.net

Pharmacokinetic Profiling: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models. This is critical for establishing a viable therapeutic window.

Investigation of Resistance Mechanisms: Research should explore whether cancer cells can develop resistance to treatment with this compound and investigate the underlying molecular mechanisms.

By systematically addressing these preclinical gaps, researchers can build a robust data package to support the potential advancement of this compound, or its optimized analogs, toward clinical development as an adjunct to conventional cancer therapies.

Q & A

Q. Methodology :

  • Glycosylation : Introduce sugar moieties (e.g., glucopyranosyl) at hydroxyl groups to enhance solubility.
  • Esterification : React with acyl chlorides to modify bioavailability.
  • Evaluation : Test derivatives for HSF1 inhibition using in vitro luciferase assays and cytotoxicity screens (IC₅₀ values).
    Reference compounds : Bis[4-(β-D-glucopyranosyloxy)benzyl] derivatives show altered pharmacokinetic profiles .

Basic: What analytical techniques are critical for quantifying this compound in plant extracts?

  • HPLC-DAD : Reverse-phase C18 columns with UV detection at 280 nm.
  • LC-MS/MS : Quantifies trace amounts (LOD < 0.1 µg/mL) using MRM transitions.
  • Internal standards : Use structurally similar phenolics (e.g., 4-hydroxybenzyl alcohol) to correct matrix effects .

Advanced: How does this compound interact with cellular redox pathways?

The compound acts as a pro-oxidant in cancer cells:

  • ROS generation : Increases intracellular superoxide (O₂⁻) via NADPH oxidase activation.
  • Nrf2 suppression : Downregulates antioxidant enzymes (e.g., catalase, SOD), enhancing oxidative stress.
    Experimental validation :
  • Flow cytometry with DCFH-DA for ROS detection.
  • qPCR for Nrf2 target genes .

Basic: What safety precautions are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • First aid : For eye contact, rinse with water for 15 minutes (P305+P351+P338 per GHS guidelines). Similar phenolic analogs are classified as skin/eye irritants (Category 2) .

Advanced: What computational tools predict the pharmacokinetics of this compound?

  • ADMET prediction : SwissADME or PreADMET for bioavailability, logP (2.15), and CYP450 interactions.
  • Molecular docking : AutoDock Vina to model HSF1 binding (PDB ID: 3G9O).
  • MD simulations : GROMACS for stability of ligand-protein complexes .

Advanced: How do structural analogs of this compound compare in bioactivity?

  • Bisphenol P (CAS 2167-51-3): Lower HSF1 affinity due to isopropyl substituents.
  • 2,4-Dicumylphenol (CAS 2772-45-4): Higher lipophilicity (logP 4.2) but reduced anticancer potency.
    Key SAR insight : Hydroxyl group positioning and steric hindrance critically modulate activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.